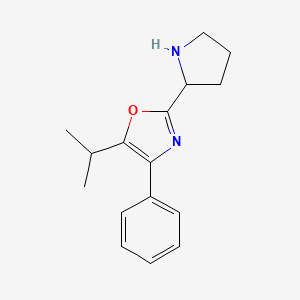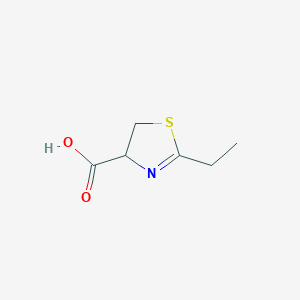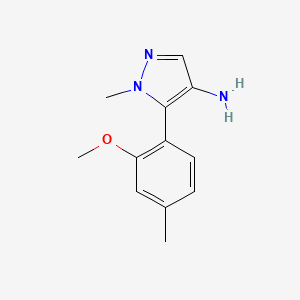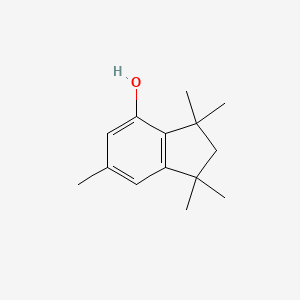
1,1,3,3,6-Pentamethylindan-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3,6-Pentamethylindan-4-ol is an organic compound with the molecular formula C14H22O It is a derivative of indan, characterized by the presence of five methyl groups and a hydroxyl group attached to the indan ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,6-Pentamethylindan-4-ol typically involves the alkylation of indan derivatives. One common method is the Friedel-Crafts alkylation, where indan is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as distillation and crystallization to obtain the final product.
化学反应分析
Types of Reactions
1,1,3,3,6-Pentamethylindan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated hydrocarbon.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1,3,3,6-Pentamethylindan-4-one.
Reduction: Formation of 1,1,3,3,6-Pentamethylindane.
Substitution: Formation of various substituted indan derivatives depending on the substituent introduced.
科学研究应用
1,1,3,3,6-Pentamethylindan-4-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrial compounds.
作用机制
The mechanism of action of 1,1,3,3,6-Pentamethylindan-4-ol depends on its specific application. In biological systems, it may interact with cellular components, enzymes, or receptors, leading to various physiological effects. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and interaction with lipid membranes.
相似化合物的比较
Similar Compounds
1,1,2,3,3-Pentamethylindane: Similar structure but lacks the hydroxyl group.
1,1,3,3,5-Pentamethyl-4,6-dinitroindane: Contains nitro groups instead of a hydroxyl group.
2,3,3,5,6-Pentamethylindane: Different methylation pattern on the indan ring.
Uniqueness
1,1,3,3,6-Pentamethylindan-4-ol is unique due to the specific positioning of its methyl groups and the presence of a hydroxyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
属性
CAS 编号 |
53718-28-8 |
|---|---|
分子式 |
C14H20O |
分子量 |
204.31 g/mol |
IUPAC 名称 |
1,1,3,3,6-pentamethyl-2H-inden-4-ol |
InChI |
InChI=1S/C14H20O/c1-9-6-10-12(11(15)7-9)14(4,5)8-13(10,2)3/h6-7,15H,8H2,1-5H3 |
InChI 键 |
KNNNLBDLVODXDQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C(=C1)O)C(CC2(C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[5-(Trifluoromethyl)-1,3-benzothiazol-2-yl]methyl 4-methylbenzene-1-sulfonate](/img/structure/B13182708.png)
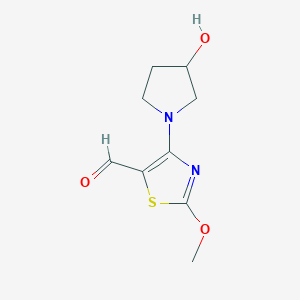
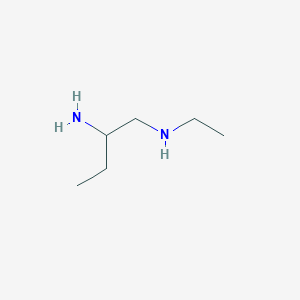
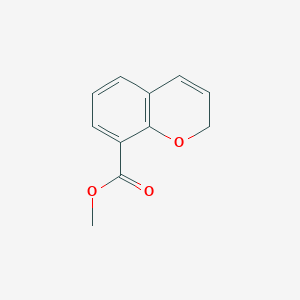
![1-[2-Amino-1-(2-hydroxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182731.png)


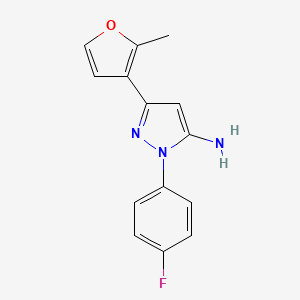
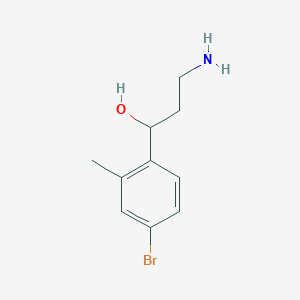
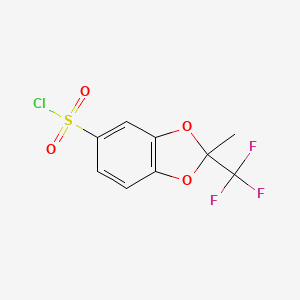
![2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13182773.png)
